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Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrazole and its nitrated derivatives are fundamental scaffolds in medicinal chemistry and

energetic materials research. The introduction of nitro groups onto the pyrazole ring

significantly influences the molecule's electronic properties, reactivity, and potential biological

activity. This document provides detailed experimental protocols for the regioselective nitration

of pyrazole to yield 4-nitropyrazole, 3,4-dinitropyrazole, and 3,4,5-trinitropyrazole. The

protocols are designed to be clear, concise, and reproducible for researchers in both academic

and industrial settings.

Data Presentation: Comparative Analysis of
Pyrazole Nitration Protocols
The following tables summarize the quantitative data for various methods of pyrazole nitration,

allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 4-Nitropyrazole

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b052793?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method
Nitratin
g Agent

Molar
Ratio
(Pyrazol
e:Nitrati
ng
Agent)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

Direct

Nitration

Conc.

HNO₃ /

Conc.

H₂SO₄

1 : 1.5 :

2.1

(Pyrazole

:HNO₃:H

₂SO₄)

None 50 1.5 85 [1]

Direct

Nitration

(Alternati

ve)

Conc.

HNO₃ /

Conc.

H₂SO₄

Not

Specified
None 90 6 56

N-

Nitropyra

zole

Rearrang

ement

N-

Nitropyra

zole in

Conc.

H₂SO₄

-
Conc.

H₂SO₄
90 24 -

Nitrodeio

dination

Fuming

HNO₃ /

Zeolite or

Silica

-
Tetrahydr

ofuran
- - -

Table 2: Synthesis of 3,4-Dinitropyrazole

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.rsc.org/suppdata/d3/dt/d3dt03683a/d3dt03683a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metho
d

Startin
g
Materi
al

Nitrati
ng
Agent

Molar
Ratio
(Subst
rate:H
NO₃)

Solven
t

Tempe
rature
(°C)

Time
(h)

Overall
Yield
(%)

Refere
nce

Nitratio

n of 3-

Nitropyr

azole

3-

Nitropyr

azole

Conc.

HNO₃ /

Conc.

H₂SO₄

1 : 2
Conc.

H₂SO₄
55-60 1 55 [2]

Three-

Step

from

Pyrazol

e

(Improv

ed)

Pyrazol

e

Acetyl

Nitrate,

then

Mixed

Acids

-

Acetic

Anhydri

de,

Anisole,

H₂SO₄

Various - Good [3]

Table 3: Synthesis of 3,4,5-Trinitropyrazole (TNP)

Method
Starting
Material
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Solvent
Temper
ature
(°C)
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of 4-
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Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct
Nitration[1]
Materials:

Pyrazole

Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (90%)

Fuming Sulfuric Acid (20% Oleum)

Ice

Procedure:

To a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11

mL (0.21 mol) of concentrated sulfuric acid.

While stirring, slowly add 6.8 g (0.1 mol) of pyrazole. Continue stirring at room temperature

for 30 minutes to form pyrazole sulfate.

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to

fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric

acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

Cool the flask containing the pyrazole sulfate in an ice-water bath.

Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the temperature

below 10 °C.

After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.

Pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.
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Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry

to obtain 4-nitropyrazole.

Characterization of 4-Nitropyrazole:

Appearance: White solid.

¹H NMR (DMSO-d₆): Chemical shifts will be observed for the pyrazole ring protons.

¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the pyrazole ring will be

present.[5]

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=C and C=N stretching, and NO₂

stretching (symmetric and asymmetric) will be observed.

Mass Spectrometry (EI): The molecular ion peak [M]⁺ will be observed at m/z 113.[6][7]

Protocol 2: Synthesis of 3,4-Dinitropyrazole from 3-
Nitropyrazole[2]
Materials:

3-Nitropyrazole

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (98%)

Ice

Procedure:

In a round-bottom flask, dissolve 3-nitropyrazole in concentrated sulfuric acid.

Cool the mixture in an ice bath.

Slowly add concentrated nitric acid dropwise while maintaining the temperature between 0-5

°C. The molar ratio of 3-nitropyrazole to nitric acid should be 1:2.
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After the addition is complete, raise the temperature to 55-60 °C and stir for 1 hour.

Carefully pour the reaction mixture onto crushed ice.

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield

3,4-dinitropyrazole.

Characterization of 3,4-Dinitropyrazole:

Appearance: Yellowish solid.

¹H NMR (DMSO-d₆): A singlet for the remaining proton on the pyrazole ring will be observed.

[8]

¹³C NMR (DMSO-d₆): Signals for the carbon atoms of the dinitrated pyrazole ring will be

present.[8]

IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching, and strong peaks for symmetric

and asymmetric stretching of the two NO₂ groups will be visible.[3][9]

Mass Spectrometry: The molecular ion peak will be observed, along with characteristic

fragmentation patterns.[3]

Protocol 3: Synthesis of 3,4,5-Trinitropyrazole (TNP)
from 4-Chloro-1H-pyrazole[4]
This is a multi-step synthesis. The first step involves the dinitration of 4-chloro-1H-pyrazole.

Step 1: Synthesis of 4-Chloro-3,5-dinitro-1H-pyrazole

Materials:

4-Chloro-1H-pyrazole

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)
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Ethyl Acetate (EtOAc)

Sodium Sulfate (Na₂SO₄)

Ice

Procedure:

Dissolve 15.6 g (0.12 mol) of 4-chloro-1H-pyrazole in 190 mL of concentrated sulfuric acid in

a flask.

Add 20 mL of concentrated nitric acid dropwise at a temperature of 15-25 °C.

Slowly heat the mixture to 100 °C and stir for 5 hours.

Pour the reaction mixture into 1 L of ice water.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure to obtain a light yellow solid.

Step 2: Synthesis of 3,5-Dinitro-1H-pyrazol-4-amine

Step 3: Synthesis of 3,4,5-Trinitro-1H-pyrazole (HTNP)

Characterization of 3,4,5-Trinitropyrazole:

¹H NMR (DMSO-d₆): δ = 9.61 (s, 1H), 8.78 (s, 1H).[1]

¹³C NMR (DMSO-d₆): δ = 151.15, 147.29, 142.20, 122.49 ppm.[1]

IR (KBr, cm⁻¹): ν = 3355, 3288, 3138, 1697, 1523, 1516, 1458, 1317, 1230, 962, 846, 623.[1]

Mass Spectrometry (ESI-): m/z = 201.98 [C₃N₅O₆]⁻.[1]

Mandatory Visualization
Reaction Workflow and Mechanism
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The following diagrams illustrate the experimental workflow for the synthesis of nitropyrazoles

and the general mechanism of electrophilic aromatic substitution.
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Caption: Experimental workflow for the synthesis and characterization of nitropyrazoles.
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Click to download full resolution via product page

Caption: General mechanism of electrophilic aromatic substitution for pyrazole nitration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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